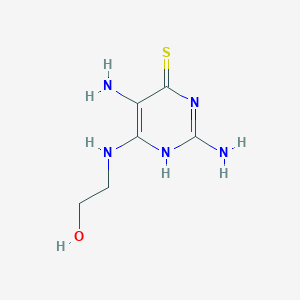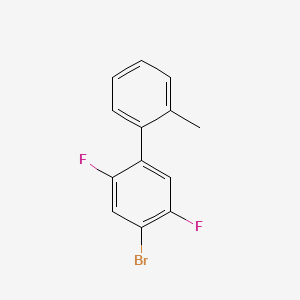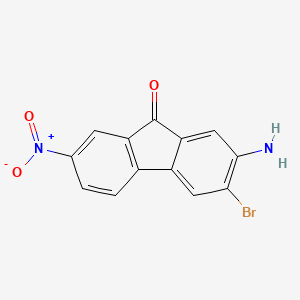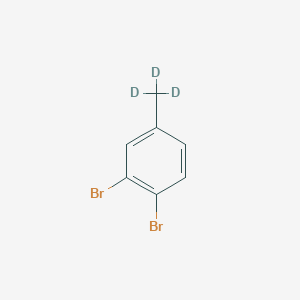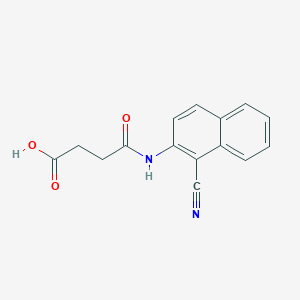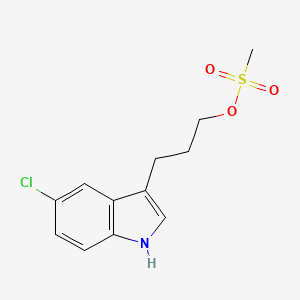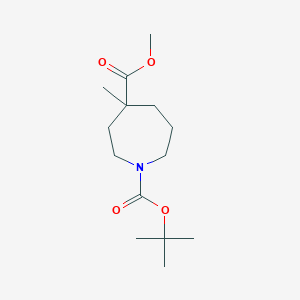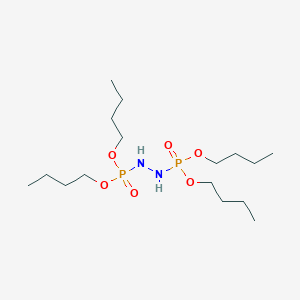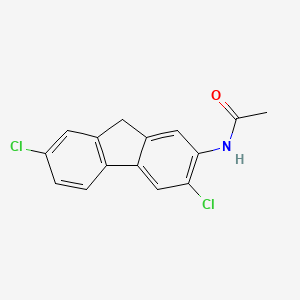
n-(3,7-Dichloro-9h-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide: is a chemical compound with the molecular formula C15H11Cl2NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms at the 3 and 7 positions of the fluorene ring and an acetamide group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 3,7-dichloro-9H-fluorene.
Acetylation: The 3,7-dichloro-9H-fluorene is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetamide group at the 2 position.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: It is used in studies involving molecular docking and fluorescence-activated cell sorting (FACS) analysis to understand its interaction with biological targets.
Mécanisme D'action
The mechanism of action of N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation.
Pathways Involved: By inhibiting dihydrofolate reductase, the compound disrupts the folate pathway, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparaison Avec Des Composés Similaires
N-(3,7-Dichloro-9H-fluoren-2-yl)acetamide can be compared with other similar compounds, such as:
2,7-Dichloro-9H-fluorene: This compound lacks the acetamide group and is primarily used as a precursor for other fluorene derivatives.
N-(3,7-Dinitro-9-oxo-9H-fluoren-2-yl)acetamide: This compound has nitro groups instead of chlorine atoms and exhibits different chemical reactivity and biological activity.
2-Acetylaminofluorene: This compound is similar in structure but lacks the chlorine atoms, resulting in different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and an acetamide group, which confer specific chemical reactivity and biological activity. Its ability to interact with molecular targets such as dihydrofolate reductase makes it a valuable compound in medicinal chemistry and biological research.
Propriétés
Numéro CAS |
6942-28-5 |
|---|---|
Formule moléculaire |
C15H11Cl2NO |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
N-(3,7-dichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11Cl2NO/c1-8(19)18-15-6-10-4-9-5-11(16)2-3-12(9)13(10)7-14(15)17/h2-3,5-7H,4H2,1H3,(H,18,19) |
Clé InChI |
PETDZLHZTGYSCG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



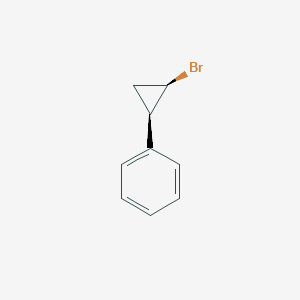
![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
